molecular formula C11H13NO2 B8550235 7,8,9,10-Tetrahydro-6H-[1,3]dioxolo[4,5-g][3]benzazepine

7,8,9,10-Tetrahydro-6H-[1,3]dioxolo[4,5-g][3]benzazepine

Cat. No. B8550235
M. Wt: 191.23 g/mol
InChI Key: KEBVHNHROKBRDH-UHFFFAOYSA-N
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Patent
US08372841B2

Procedure details

(5-Cyanomethyl-1,3-benzodioxol-4-yl)acetonitrile (6.00 g, 30.0 mmoles) from Example 58C was reductively cyclized with Raney-Nickel (1.21 g) under a hydrogen atmosphere and high pressure (1100 p.s.i.) in a 10% ammonia in ethanol solution (121 mL) at 100° C. for one hour. The mixture was cooled, and the catalyst filtered off and washed with hot ethanol. The mixture was concentrated under reduced pressure, and the residue purified by normal phase HPLC on a Biotage pre-packed silica gel column eluting with 7:3 methylene chloride:methanol to afford the title compound. MS (DCI) m/z 192 (M+H)+.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
121 mL
Type
solvent
Reaction Step Two
Quantity
1.21 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]1[CH:12]=[CH:11][C:7]2[O:8][CH2:9][O:10][C:6]=2[C:5]=1[CH2:13][C:14]#[N:15])#N.N>C(O)C.[Ni]>[O:10]1[C:6]2[C:5]3[CH2:13][CH2:14][NH:15][CH2:1][CH2:3][C:4]=3[CH:12]=[CH:11][C:7]=2[O:8][CH2:9]1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(#N)CC1=C(C2=C(OCO2)C=C1)CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
121 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1.21 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
the catalyst filtered off
WASH
Type
WASH
Details
washed with hot ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by normal phase HPLC on a Biotage pre-packed silica gel column
WASH
Type
WASH
Details
eluting with 7:3 methylene chloride

Outcomes

Product
Name
Type
product
Smiles
O1COC=2C=CC3=C(CCNCC3)C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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